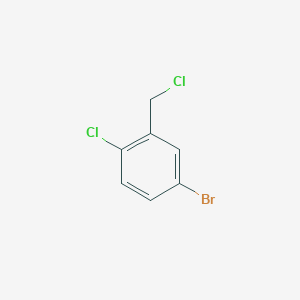

4-Bromo-1-chloro-2-(chloromethyl)benzene

Übersicht

Beschreibung

4-Bromo-1-chloro-2-(chloromethyl)benzene is a useful research compound. Its molecular formula is C7H5BrCl2 and its molecular weight is 239.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that benzylic halides, such as this compound, typically interact with nucleophiles .

Mode of Action

4-Bromo-1-chloro-2-(chloromethyl)benzene, being a benzylic halide, is likely to undergo nucleophilic substitution reactions . The exact mode of action would depend on the specific nucleophile and reaction conditions involved.

Biochemical Pathways

It is known that benzylic halides can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.

Biologische Aktivität

4-Bromo-1-chloro-2-(chloromethyl)benzene, with the CAS number 928758-19-4, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its biological activity is primarily attributed to the presence of multiple halogen substituents, which can influence its interaction with biological targets.

- Molecular Formula : C₇H₅BrCl₂

- Molecular Weight : 239.92 g/mol

- Density : 1.7 g/cm³

- Boiling Point : Approximately 274.5 °C

- LogP : 3.79 (indicating moderate lipophilicity)

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with various cellular components. The halogen atoms can facilitate electrophilic substitution reactions, leading to the disruption of normal cellular functions.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit diverse biological activities, including:

- Antimicrobial Properties : Some studies suggest that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity.

- Anticancer Activity : Halogenated aromatic compounds have been explored for their potential to induce apoptosis in cancer cells. For instance, derivatives containing bromine and chlorine have shown cytotoxic effects against various cancer cell lines.

Anticancer Activity

A study examining the cytotoxic effects of halogenated benzyl derivatives found that compounds similar to this compound exhibited significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC₅₀ values ranged from 0.12 to 2.78 µM, suggesting potent anticancer properties compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research on related chlorinated and brominated compounds indicates potential antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria by disrupting their cell walls .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| Density | 1.7 g/cm³ |

| Boiling Point | 274.5 °C |

| LogP | 3.79 |

| Biological Activity | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 0.12 - 2.78 |

| MEL-8 (melanoma) | Similar range as MCF-7 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Bromo-1-chloro-2-(chloromethyl)benzene serves as an important building block in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in the development of drugs targeting metabolic diseases such as type 2 diabetes.

- Case Study: Dapagliflozin Synthesis

This compound is utilized as an intermediate in the synthesis of dapagliflozin, a medication used to improve glycemic control in adults with type 2 diabetes mellitus. The synthesis involves several steps where this compound reacts with other organic compounds to form the desired drug .

Agrochemical Applications

In agrochemistry, this compound is used to synthesize herbicides and pesticides. The presence of bromine and chlorine enhances its reactivity, allowing it to participate in various chemical reactions that lead to the formation of active agrochemical agents.

Biological Research

The compound's structure as a benzylic halide allows it to interact with nucleophiles in biological systems, making it useful for modifying biomolecules. This capability is leveraged in studies aimed at understanding biochemical pathways and interactions.

- Biochemical Modifications

Researchers utilize derivatives of this compound to explore alterations in enzyme activities and receptor interactions, which can provide insights into disease mechanisms and potential treatments .

Industrial Applications

In addition to its applications in pharmaceuticals and agrochemicals, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows it to be used as a precursor for synthesizing various functionalized compounds used across different industries.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine substituent enables participation in transition-metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd catalysts yields biaryl derivatives:

text2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene + ArB(OH)₂ → Biaryl product

Conditions

| Catalyst | Ligand | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | THF | 80°C, 12 h | 85% |

Buchwald-Hartwig Amination

Forms aryl amines using palladium catalysts:

text2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene + R₂NH → Aryl amine

Conditions

| Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd₂(dba)₃/XPhos | KOtBu | Toluene | 100°C, 24 h | 70% |

Grignard Reagent Formation

The bromine atom undergoes magnesium insertion to form a Grignard reagent, which can react with electrophiles like carbonyl compounds:

text2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene + Mg → Organomagnesium intermediate

Applications

-

Reacts with trimethyl borate to generate boronic acids for Suzuki couplings .

-

Converts ketones to tertiary alcohols (e.g., in peptide synthesis catalysts) .

Hydrogenolysis of the Benzyl Ether

The 4-chlorobenzyloxy group is cleaved under hydrogenation conditions to yield a phenolic derivative:

text2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene + H₂/Pd-C → 2-Bromo-4-fluorophenol

Conditions

| Catalyst | Solvent | Pressure | Yield | Source |

|---|---|---|---|---|

| Pd/C | EtOH | 1 atm | 90% |

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 7.45–7.10 (m, aromatic H), δ 5.20 (s, OCH₂), δ 2.50 (s, CH₃ in analogs) | |

| LCMS | m/z: 329.0 [M+H]⁺ |

Eigenschaften

IUPAC Name |

4-bromo-1-chloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFCTCLLJDRHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655949 | |

| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928758-19-4 | |

| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.